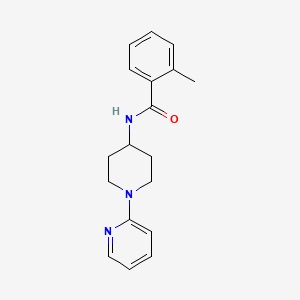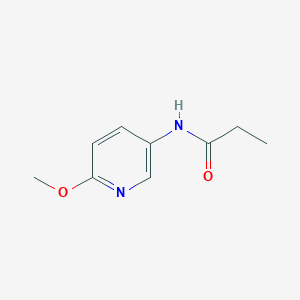
1-(Azepan-1-yl)-2-cyclopentylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-cyclopentylethanone, also known as ACE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACE belongs to the class of cyclopentanone derivatives and has a unique molecular structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-cyclopentylethanone is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain. 1-(Azepan-1-yl)-2-cyclopentylethanone has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood and emotions. The compound has also been shown to inhibit the activity of GABA, which is an inhibitory neurotransmitter that can lead to anxiety and depression when its activity is increased.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-cyclopentylethanone has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory. 1-(Azepan-1-yl)-2-cyclopentylethanone has also been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood and emotions. This increase in neurotransmitter levels has been linked to improvements in mood and a reduction in anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azepan-1-yl)-2-cyclopentylethanone has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yield. 1-(Azepan-1-yl)-2-cyclopentylethanone is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, there are some limitations to using 1-(Azepan-1-yl)-2-cyclopentylethanone in lab experiments. The compound has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(Azepan-1-yl)-2-cyclopentylethanone is also relatively expensive compared to other compounds that have similar properties.
Zukünftige Richtungen
There are several future directions for research on 1-(Azepan-1-yl)-2-cyclopentylethanone. One area of research is the development of new analogs of 1-(Azepan-1-yl)-2-cyclopentylethanone that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 1-(Azepan-1-yl)-2-cyclopentylethanone in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, more research is needed to fully understand the mechanism of action of 1-(Azepan-1-yl)-2-cyclopentylethanone and its potential side effects. Finally, the development of new methods for the synthesis of 1-(Azepan-1-yl)-2-cyclopentylethanone and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 1-(Azepan-1-yl)-2-cyclopentylethanone is a promising compound that has potential therapeutic applications. The compound has been shown to possess anticonvulsant, analgesic, and anxiolytic properties and has been investigated for its potential use in the treatment of depression, Alzheimer's disease, and Parkinson's disease. 1-(Azepan-1-yl)-2-cyclopentylethanone has several advantages for lab experiments, but there are also some limitations to using the compound. Future research on 1-(Azepan-1-yl)-2-cyclopentylethanone could lead to the development of new treatments for neurological disorders and the improvement of existing treatments.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-cyclopentylethanone involves the reaction of cyclopentanone with 1-aminooctane in the presence of sodium hydride as a base. The reaction takes place at a high temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-cyclopentylethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. 1-(Azepan-1-yl)-2-cyclopentylethanone has also been investigated for its potential use in the treatment of depression, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(11-12-7-3-4-8-12)14-9-5-1-2-6-10-14/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQUUUZCFOROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-cyclopentylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


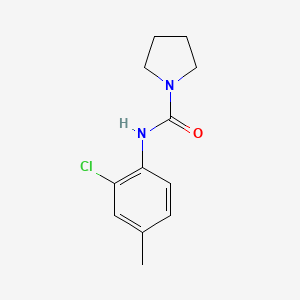
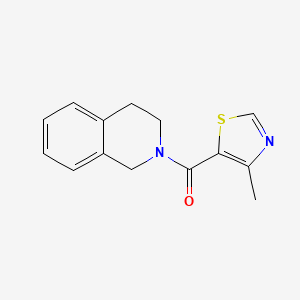

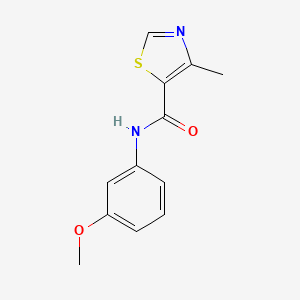


![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)


![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)
